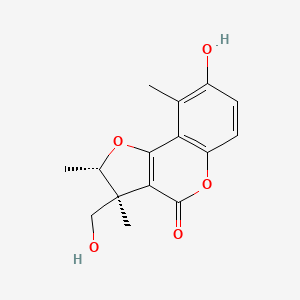
Glaupadiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glaupadiol is a naturally occurring compound found in the rhizomes of Glaucidium palmatumThe compound exists in two isomeric forms: cis-glaupadiol and trans-glaupadiol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glaupadiol involves several steps, starting from the extraction of the rhizomes of Glaucidium palmatum. The extraction process typically involves the use of organic solvents such as methanol or ethanol. After extraction, the compound is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Glaupadiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce various reduced forms.
Aplicaciones Científicas De Investigación
Glaupadiol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of glaupadiol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
Glaucidium palmatum extract: Contains other bioactive compounds with similar properties.
Other natural products: Compounds such as flavonoids and terpenoids share similar chemical structures and biological activities.
Uniqueness
Glaupadiol is unique due to its specific chemical structure and the presence of cis and trans isomers. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Propiedades
Número CAS |
41365-25-7 |
|---|---|
Fórmula molecular |
C15H16O5 |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
(2S,3S)-8-hydroxy-3-(hydroxymethyl)-2,3,9-trimethyl-2H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C15H16O5/c1-7-9(17)4-5-10-11(7)13-12(14(18)20-10)15(3,6-16)8(2)19-13/h4-5,8,16-17H,6H2,1-3H3/t8-,15-/m0/s1 |
Clave InChI |
AMXIALDGAYCNAK-AYVTZFPOSA-N |
SMILES isomérico |
C[C@H]1[C@](C2=C(O1)C3=C(C=CC(=C3C)O)OC2=O)(C)CO |
SMILES canónico |
CC1C(C2=C(O1)C3=C(C=CC(=C3C)O)OC2=O)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















